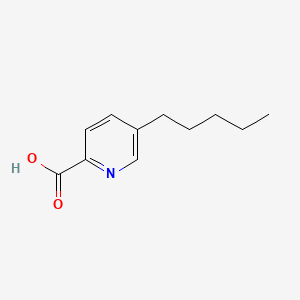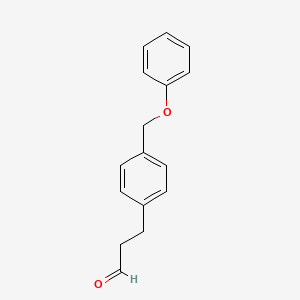
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid is an organic compound that features a morpholine ring fused with a cyclohexane carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.
Cyclohexane Carboxylic Acid Derivative: The cyclohexane carboxylic acid derivative can be prepared through the oxidation of cyclohexanol using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reaction: The final step involves coupling the morpholine ring with the cyclohexane carboxylic acid derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexane-1,4-dicarboxylic acid or cyclohexane-1,4-dione.
Reduction: Formation of 4-(3-Hydroxy-morpholin-4-yl)-cyclohexanecarboxylic acid.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Oxo-morpholin-4-yl)-benzoic acid: Similar structure but with a benzoic acid group instead of a cyclohexane carboxylic acid group.
4-(3-Oxo-morpholin-4-yl)-phenylacetic acid: Contains a phenylacetic acid group instead of a cyclohexane carboxylic acid group.
Uniqueness
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid is unique due to its combination of a morpholine ring and a cyclohexane carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
4-(3-oxomorpholin-4-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c13-10-7-16-6-5-12(10)9-3-1-8(2-4-9)11(14)15/h8-9H,1-7H2,(H,14,15) |
Clave InChI |
PYUCPAGYOOYTBE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)O)N2CCOCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)



![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)


![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)






